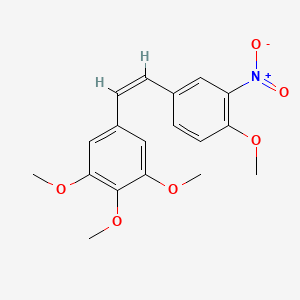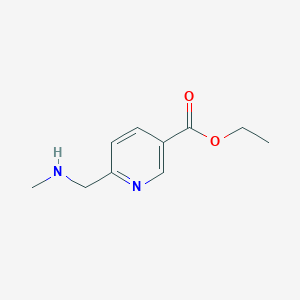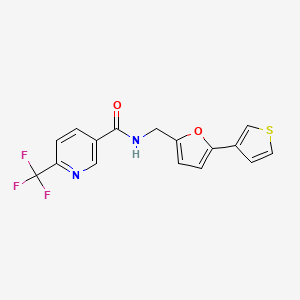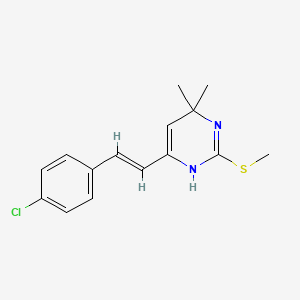![molecular formula C24H16N4O5 B2575726 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione CAS No. 1326872-16-5](/img/structure/B2575726.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The molecule also contains a 1,2,4-oxadiazol-5-yl group and a benzylquinazoline-2,4(1H,3H)-dione group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, indicating a non-planar overall structure .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 108–110 °C. Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm −1. The 1 H NMR (CDCl 3, 400 MHz) and 13 C NMR (CDCl 3, 100 MHz) data are also available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel compounds containing similar structural motifs, such as oxadiazole derivatives linked to quinazolin-4-one rings or compounds with benzo[d][1,3]dioxol-5-yl groups, have been extensively studied. These efforts are aimed at exploring the chemistry of these compounds and understanding their properties. For instance, Dewangan et al. (2016) reported the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, highlighting the process of synthesis and structural characterization through spectroscopic methods, indicating the broader interest in developing novel compounds with diverse biological activities Dewangan et al., 2016.
Potential Biological Applications
Several studies have demonstrated the potential biological applications of compounds structurally related to 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione. These applications include anticancer, anti-inflammatory, and analgesic activities, as well as the development of chemosensors.
Anticancer and Anti-inflammatory Activities : Compounds with oxadiazole and quinazolinone moieties have been evaluated for their anticancer and anti-inflammatory activities. For example, compounds synthesized by Dewangan et al. (2016) were tested for their analgesic and anti-inflammatory activities in animal models, showing potent activities and suggesting the potential therapeutic applications of these compounds Dewangan et al., 2016.
Chemosensors : The development of chemosensors based on naphthalimide derivatives for ion detection, as reported by Zhang et al. (2020), showcases another application area. These compounds can serve as efficient reversible colorimetric and fluorescent chemosensors for ions, demonstrating the versatility of structurally related compounds in sensor technology Zhang et al., 2020.
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown anticancer activity. For example, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-benzyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c29-23-17-8-6-16(10-18(17)25-24(30)28(23)12-14-4-2-1-3-5-14)22-26-21(27-33-22)15-7-9-19-20(11-15)32-13-31-19/h1-11H,12-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDLNEOGRUWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)





![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
